molecular formula C10H20O3Si B15297110 3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde CAS No. 2169527-25-5

3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde

Cat. No.: B15297110
CAS No.: 2169527-25-5
M. Wt: 216.35 g/mol
InChI Key: YUTBKWRZLMCAKW-UHFFFAOYSA-N
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Description

3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde is an organic compound characterized by the presence of an oxetane ring substituted with a tert-butyldimethylsilyl (TBDMS) group and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base, followed by the formation of the oxetane ring. The aldehyde group is introduced through oxidation reactions. Common reagents used in these steps include TBDMS chloride, bases like imidazole or triethylamine, and oxidizing agents such as Dess-Martin periodinane or PCC (pyridinium chlorochromate).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The TBDMS group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, Dess-Martin periodinane.

    Reduction: NaBH4, LiAlH4.

    Substitution: Nucleophiles like halides or alkoxides.

Major Products

    Oxidation: 3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carboxylic acid.

    Reduction: 3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-methanol.

    Substitution: Various substituted oxetane derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde is used in several scientific research applications:

    Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: In the development of bioactive compounds and as a probe in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The TBDMS group serves as a protecting group, stabilizing the molecule and preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Tert-butyldimethylsilyl)oxy]propionaldehyde
  • 3-[(Tert-butyldimethylsilyl)oxy]acetaldehyde
  • 3-[(Tert-butyldimethylsilyl)oxy]thietane-3-carbaldehyde

Uniqueness

3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. The oxetane ring can undergo ring-opening reactions, providing access to a variety of functionalized derivatives that are not easily accessible from other compounds.

Properties

CAS No.

2169527-25-5

Molecular Formula

C10H20O3Si

Molecular Weight

216.35 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxyoxetane-3-carbaldehyde

InChI

InChI=1S/C10H20O3Si/c1-9(2,3)14(4,5)13-10(6-11)7-12-8-10/h6H,7-8H2,1-5H3

InChI Key

YUTBKWRZLMCAKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(COC1)C=O

Origin of Product

United States

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